
2-Hydroxypropyl methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl methanethiosulfonate is an organic compound with the molecular formula C₄H₁₀O₃S₂. It is a colorless, transparent liquid with a pungent odor. This compound is commonly used as a cross-linking reagent in biochemical research, particularly for studying the structure and function of proteins and other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl methanethiosulfonate can be synthesized through the reaction of methanesulfonyl chloride with 2-hydroxypropyl mercaptan. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored and controlled to prevent any side reactions and to ensure the safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxypropyl methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent to study the structure of complex molecules.
Biology: Employed in the modification of cysteine residues in proteins to study protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized polymers and materials
Wirkmechanismus
The mechanism of action of 2-Hydroxypropyl methanethiosulfonate involves the formation of disulfide bonds with cysteine residues in proteins. This cross-linking can stabilize protein structures or alter their function. The compound targets sulfhydryl groups (-SH) in cysteine residues, converting them into disulfide bonds (-S-S-CH₃), which can be reversed by reducing agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl methanethiosulfonate
- Ethyl methanethiosulfonate
- Propyl methanethiosulfonate
Comparison
2-Hydroxypropyl methanethiosulfonate is unique due to its hydroxyl group, which enhances its reactivity and solubility in aqueous solutions. This makes it particularly useful in biological applications compared to its analogs, which may lack the hydroxyl group and thus have different solubility and reactivity profiles .
Eigenschaften
CAS-Nummer |
30388-01-3 |
|---|---|
Molekularformel |
C4H10O3S2 |
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
1-methylsulfonylsulfanylpropan-2-ol |
InChI |
InChI=1S/C4H10O3S2/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
CYRYBYQBGSMZMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSS(=O)(=O)C)O |
Physikalische Beschreibung |
Light to bright yellow liquid with a pungent sour odor; [Reference #1] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
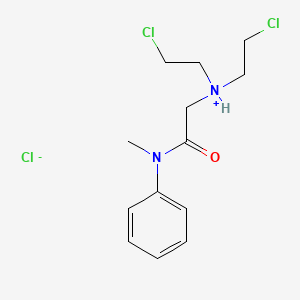
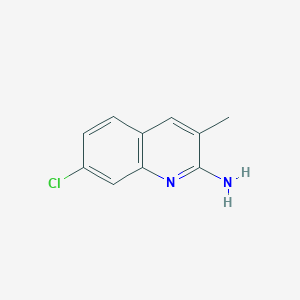
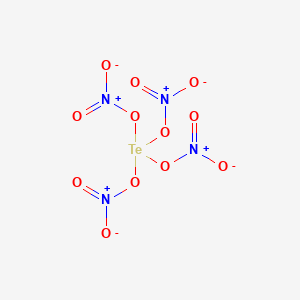
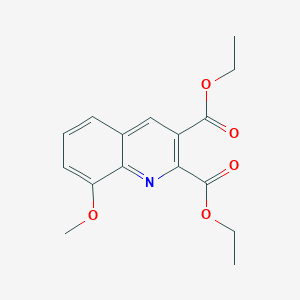
![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
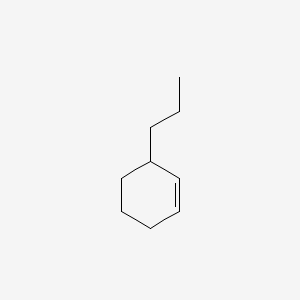
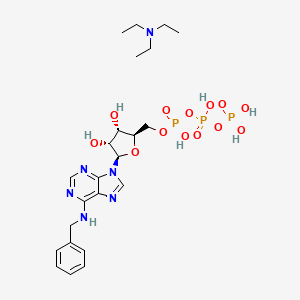
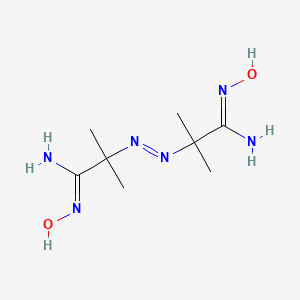

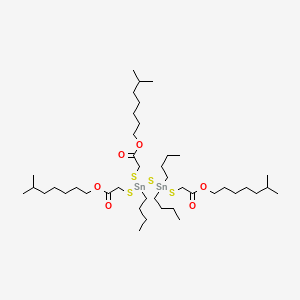
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)

